(Cyclopropylmethyl)ethylamin

Übersicht

Beschreibung

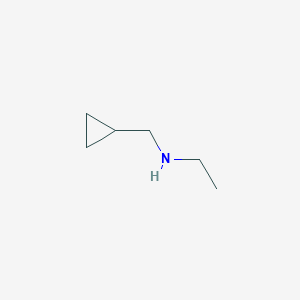

(Cyclopropylmethyl)ethylamine is a research chemical with the CAS number 26389-65-1 . It has a molecular weight of 99.17 and a molecular formula of C6H13N . The IUPAC name for this compound is N-(cyclopropylmethyl)ethanamine .

Molecular Structure Analysis

The molecular structure of (Cyclopropylmethyl)ethylamine can be represented by the SMILES stringCCNCC1CC1 . This indicates that the molecule consists of a cyclopropyl group attached to an ethylamine group. Physical And Chemical Properties Analysis

(Cyclopropylmethyl)ethylamine is a liquid at room temperature . It has a density of 0.853 g/cm3 . The compound is classified as having Acute Toxicity (Oral - Category 4) and Eye Damage (Category 1) according to the GHS classification .Wissenschaftliche Forschungsanwendungen

Pharmazeutische Synthese

(Cyclopropylmethyl)ethylamin: wird bei der Synthese verschiedener pharmazeutischer Verbindungen verwendet. Seine Struktur dient als Baustein für die Herstellung von Molekülen mit potenziellen therapeutischen Wirkungen. Zum Beispiel kann es an der Produktion von Antidepressiva, Antihistaminika und anderen Zentralnervensystem-Wirkstoffen beteiligt sein, indem es durch reduktive Aminierungsverfahren zur Bildung komplexerer Amine beiträgt .

Agrochemische Herstellung

In der agrochemischen Industrie spielt This compound eine Rolle bei der Synthese von Herbiziden und Pestiziden. Seine Einarbeitung in größere Moleküle kann die Wirksamkeit dieser Verbindungen beim Schutz von Nutzpflanzen vor Schädlingen und Krankheiten verbessern .

Materialwissenschaften

Forscher in der Materialwissenschaft untersuchen den Einsatz von This compound bei der Entwicklung neuer Materialien. Seine einzigartigen chemischen Eigenschaften können zur Herstellung neuer Polymere oder Beschichtungen mit verbesserter Haltbarkeit und Widerstandsfähigkeit gegen Umwelteinflüsse führen .

Biomedizinische Forschung

Die biomedizinische Forschung untersucht häufig die Bioaktivität von Verbindungen wie This compound. Es kann in Studien im Zusammenhang mit Neurotransmitterprozessen verwendet werden oder als Vorläufer bei der Synthese von Biomolekülen, die natürliche Verbindungen im Körper nachahmen .

Umweltwissenschaften

In den Umweltwissenschaften wird die Auswirkung von Chemikalien wie This compound auf Ökosysteme untersucht. Die Forschung kann sich auf seine biologische Abbaubarkeit, seine potenzielle Toxizität und die Möglichkeiten konzentrieren, negative Umwelteinflüsse zu mindern .

Analytische Chemie

Analytische Chemiker können This compound als Standard oder Reagenz in verschiedenen chemischen Analysen verwenden. Seine vorhersehbaren Reaktionen mit anderen Stoffen können bei der Identifizierung und Quantifizierung von Verbindungen in komplexen Gemischen helfen .

Wirkmechanismus

The mechanism of action of (Cyclopropylmethyl)ethylamine is not well understood. However, it is known that the compound can act as a protecting group in the synthesis of other compounds, and as a catalyst for reactions. In addition, (Cyclopropylmethyl)ethylamine can act as a ligand in coordination chemistry, binding to metal ions and forming complexes.

Biochemical and Physiological Effects

The biochemical and physiological effects of (Cyclopropylmethyl)ethylamine have not been studied in detail. However, it is known that the compound can act as a protecting group in the synthesis of other compounds, and as a catalyst for reactions. In addition, (Cyclopropylmethyl)ethylamine can act as a ligand in coordination chemistry, binding to metal ions and forming complexes.

Vorteile Und Einschränkungen Für Laborexperimente

(Cyclopropylmethyl)ethylamine has several advantages for use in lab experiments. It is a versatile compound that can be used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It can also be used as a protecting group in the synthesis of other compounds and as a catalyst for reactions. Furthermore, (Cyclopropylmethyl)ethylamine can act as a ligand in coordination chemistry, binding to metal ions and forming complexes.

However, there are some limitations to using (Cyclopropylmethyl)ethylamine in lab experiments. The compound is highly volatile and can easily evaporate, making it difficult to store and handle. In addition, (Cyclopropylmethyl)ethylamine is a strong base, and can react with acids to form dangerous compounds.

Zukünftige Richtungen

There are several potential future directions for the use of (Cyclopropylmethyl)ethylamine in scientific research. One potential direction is the use of (Cyclopropylmethyl)ethylamine as a ligand in coordination chemistry, binding to metal ions and forming complexes. This could be used to study the properties of metal complexes and to develop new catalysts for reactions.

Another potential direction is the use of (Cyclopropylmethyl)ethylamine in the synthesis of peptides and proteins. (Cyclopropylmethyl)ethylamine could be used as a protecting group in the synthesis of these compounds, allowing for the production of more complex molecules.

Finally, (Cyclopropylmethyl)ethylamine could be used to study the biochemical and physiological effects of cyclic amines. This could lead to a better understanding of the biological activity of these compounds, and could potentially lead to the development of new drugs or agrochemicals.

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(cyclopropylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-2-7-5-6-3-4-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHFLNWZBNRVHGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90605689 | |

| Record name | N-(Cyclopropylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90605689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26389-65-1 | |

| Record name | N-(Cyclopropylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90605689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (cyclopropylmethyl)(ethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

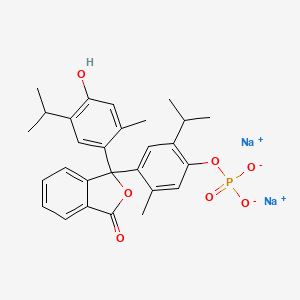

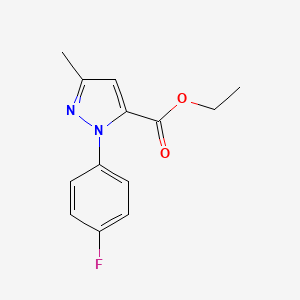

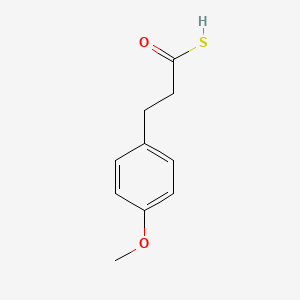

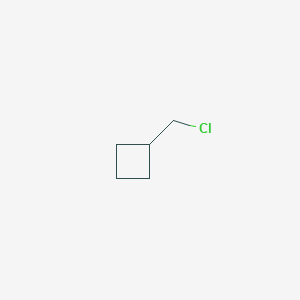

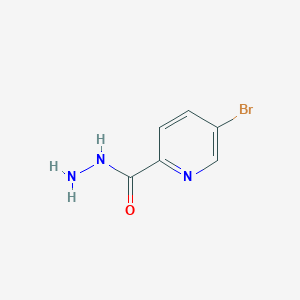

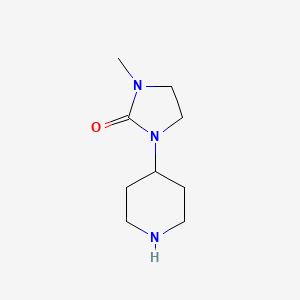

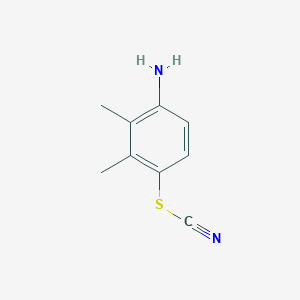

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6aR,10aR)-3-(6-imidazol-1-yl-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B1603135.png)